molecular formula C24H19Cl2FO3 B12410326 (E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid

(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid

Cat. No.: B12410326
M. Wt: 445.3 g/mol
InChI Key: QCQWYUTYEHHQHG-HJTPGIPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a cyclopropyl group, a naphthalene ring, and a prop-2-enoic acid moiety, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid typically involves multiple steps, including the formation of the naphthalene ring, the introduction of the cyclopropyl group, and the attachment of the prop-2-enoic acid moiety. Common reagents used in these reactions include cyclopropyl bromide, 2,6-dichloro-3-fluorophenol, and ethyl acrylate. The reaction conditions often require the use of catalysts, such as palladium or copper, and specific solvents like dichloromethane or toluene.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-pressure reactors. These methods ensure high yield and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, are also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation and nitration reactions are typical, using reagents like bromine or nitric acid.

Common Reagents and Conditions

The reactions often require specific conditions, such as controlled temperature and pH, to ensure the desired product formation. For example, oxidation reactions may need acidic or basic conditions, while reduction reactions typically occur under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Trifluorotoluene: An organic compound with similar fluorinated aromatic structure.

    Benzotrifluoride: Another fluorinated aromatic compound used in similar applications.

Uniqueness

(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H19Cl2FO3

Molecular Weight

445.3 g/mol

IUPAC Name

(E)-3-[1-cyclopropyl-7-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]naphthalen-2-yl]prop-2-enoic acid

InChI

InChI=1S/C24H19Cl2FO3/c1-13(22-19(25)9-10-20(27)24(22)26)30-17-8-6-14-2-3-16(7-11-21(28)29)23(15-4-5-15)18(14)12-17/h2-3,6-13,15H,4-5H2,1H3,(H,28,29)/b11-7+/t13-/m0/s1

InChI Key

QCQWYUTYEHHQHG-HJTPGIPUSA-N

Isomeric SMILES

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)/C=C/C(=O)O

Canonical SMILES

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=CC3=C(C=C2)C=CC(=C3C4CC4)C=CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.